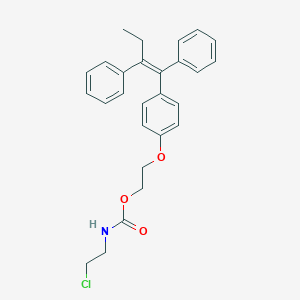
N-Chloroethyl-dbpe-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloroethyl-dbpe-carbamate (CECB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. CECB is a carbamate derivative of 2,2'-dipyridylamine (dbpa) and is synthesized by reacting dbpa with chloroethyl isocyanate.
Wirkmechanismus
The mechanism of action of N-Chloroethyl-dbpe-carbamate is not well understood, but it is believed to involve the formation of complexes with metal ions in biological systems. These complexes may interfere with various biochemical and physiological processes, leading to the observed effects of N-Chloroethyl-dbpe-carbamate.
Biochemische Und Physiologische Effekte
N-Chloroethyl-dbpe-carbamate has been shown to have a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of tumor growth. These effects are believed to be due to the formation of complexes with metal ions in biological systems, which can interfere with various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Chloroethyl-dbpe-carbamate is its versatility in various scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-Chloroethyl-dbpe-carbamate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-Chloroethyl-dbpe-carbamate. One area of interest is the development of new synthetic methods for N-Chloroethyl-dbpe-carbamate that can improve its yield and purity. Another area of interest is the study of the mechanism of action of N-Chloroethyl-dbpe-carbamate, which can provide insights into its potential as a therapeutic agent. Additionally, the use of N-Chloroethyl-dbpe-carbamate as a tool for studying metal ion transport and metabolism in biological systems is an area of interest for future research.
Conclusion:
In conclusion, N-Chloroethyl-dbpe-carbamate is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into N-Chloroethyl-dbpe-carbamate can provide valuable insights into its potential as a therapeutic agent and its role in metal ion transport and metabolism in biological systems.
Synthesemethoden
The synthesis of N-Chloroethyl-dbpe-carbamate involves the reaction of dbpa with chloroethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The yield of N-Chloroethyl-dbpe-carbamate can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
N-Chloroethyl-dbpe-carbamate has been used in various scientific research applications, including bioinorganic chemistry, analytical chemistry, and medicinal chemistry. In bioinorganic chemistry, N-Chloroethyl-dbpe-carbamate has been used as a ligand to form complexes with metal ions, which can be used as catalysts for various reactions. In analytical chemistry, N-Chloroethyl-dbpe-carbamate has been used as a reagent for the detection of metal ions in complex mixtures. In medicinal chemistry, N-Chloroethyl-dbpe-carbamate has been studied for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
104691-76-1 |
|---|---|
Produktname |
N-Chloroethyl-dbpe-carbamate |
Molekularformel |
C27H28ClNO3 |
Molekulargewicht |
450 g/mol |
IUPAC-Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H28ClNO3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)31-19-20-32-27(30)29-18-17-28/h3-16H,2,17-20H2,1H3,(H,29,30)/b26-25- |
InChI-Schlüssel |
WBVGVPAUUQPWMR-QPLCGJKRSA-N |
Isomerische SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)NCCCl)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
Synonyme |
N-(2-chloroethyl)-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-chloroethyl-DBPE-carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



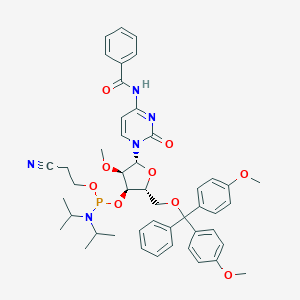
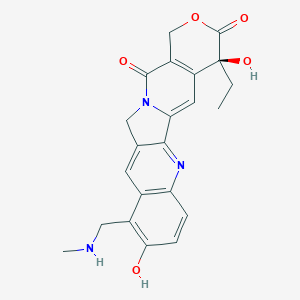

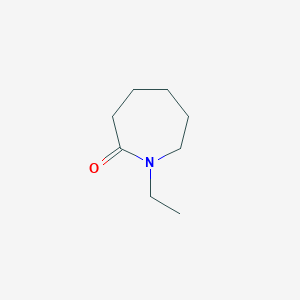
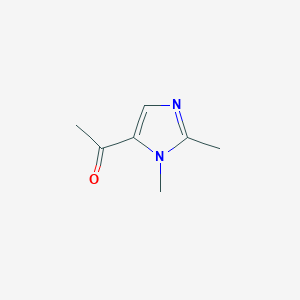
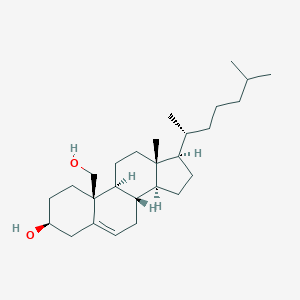
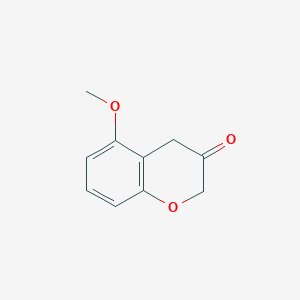

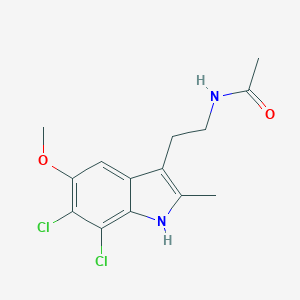

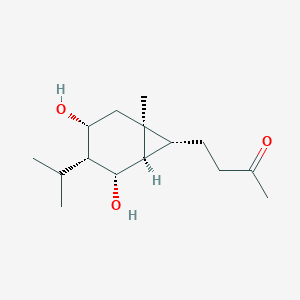
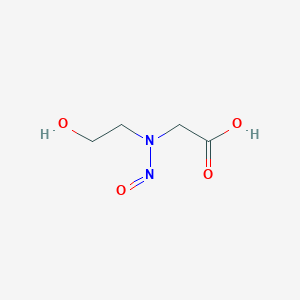
![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)